2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine
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Overview
Description
2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzodioxine ring substituted with chloro, trifluoro, and trichloromethyl groups, making it a subject of interest in synthetic organic chemistry.
Preparation Methods
The synthesis of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxine core, followed by the introduction of chloro, trifluoro, and trichloromethyl substituents under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of specific substituents.
Substitution: The chloro and trifluoro groups can be substituted with other functional groups under appropriate conditions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine involves its interaction with molecular targets such as enzymes or receptors. The compound’s substituents play a crucial role in determining its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Compared to other benzodioxine derivatives, 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine is unique due to its specific combination of chloro, trifluoro, and trichloromethyl groups. Similar compounds include:
- 2-Chloro-2,3,3-trifluoro-1,4-benzodioxine
- 2,3,3-Trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine
- 2-Chloro-2,3,3-trifluoro-6-(trichloromethyl)-1,4-benzodioxine
These compounds share structural similarities but differ in their substituent patterns, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-chloro-2,3,3-trifluoro-6-(trichloromethyl)-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl4F3O2/c10-7(11,12)4-1-2-5-6(3-4)18-9(15,16)8(13,14)17-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAHBYFHCLRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(Cl)(Cl)Cl)OC(C(O2)(F)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl4F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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